3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide
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Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide is a complex organic compound characterized by the presence of oxazole rings Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide typically involves the formation of oxazole rings through cyclization reactions. One common method is the iodocyclization of O-alkenyl imidates derived from precursors like 1,5-dimethyl-4-phenylimidazolidin-2-one . This process yields diastereoisomeric mixtures of oxazoles, which can be separated by flash chromatography and further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones, allowing for the creation of derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a wide range of functionalized compounds.
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its unique structure may allow it to interact with biological targets in ways that other compounds cannot, leading to new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide involves its interaction with molecular targets, such as enzymes or receptors. The oxazole rings in the compound can form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid
- (2R,4S)-2-[(1S)-1-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Uniqueness
What sets 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide apart from similar compounds is its dual oxazole structure, which provides unique chemical and biological properties. This dual structure allows for more versatile interactions with molecular targets, potentially leading to more effective and selective applications in various fields.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12-4-6-15(7-5-12)18-10-16(22-25-18)11-20-19(23)9-8-17-13(2)21-24-14(17)3/h4-7,10H,8-9,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRUHPZUXCZDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CCC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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